molecular formula C14H16O7S B2575263 2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate CAS No. 315237-47-9

2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2575263
CAS RN: 315237-47-9
M. Wt: 328.34
InChI Key: PVBUATSHLUTHSM-UHFFFAOYSA-N
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Description

2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate, also known as MBCO, is a synthetic compound that belongs to the benzofuran class of compounds. MBCO is a potent and selective inhibitor of the protein kinase C (PKC) enzyme, which is involved in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. PKC is also implicated in the development of various diseases, including cancer, diabetes, and cardiovascular diseases.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Researchers have explored the synthesis of derivatives related to 2-Methoxyethyl 5-(methanesulfonyloxy)-2-methyl-1-benzofuran-3-carboxylate for potential pharmacological applications. For instance, compounds demonstrating antiplatelet and analgesic activities have been synthesized, leveraging modifications in the benzofuran scaffold to enhance these effects. Such derivatives have been evaluated in vitro for their antiplatelet activity and in vivo for antinociceptive properties, indicating a broad spectrum of pharmacological potential (Bruno et al., 2004).

Chemical Synthesis and Methodology

In the realm of synthetic chemistry, methods for efficiently converting carboxylic acids to N-methoxy-N-methyl (Weinreb) amides using methanesulfonyl chloride highlight the utility of such compounds in synthetic routes. This process is particularly relevant for the synthesis of complex organic molecules, offering a streamlined approach to amide formation (Woo et al., 2004).

Novel Synthetic Routes and Catalysis

Another area of application involves developing novel synthetic routes for creating structurally diverse molecules. For example, the catalytic use of methanesulfonic acid for the one-pot synthesis of benzoxazoles from carboxylic acids represents a significant advancement in the efficiency of heterocyclic compound synthesis. This method supports the generation of compounds with potential biological activity, showcasing the versatility of the methanesulfonate group in facilitating chemical transformations (Kumar et al., 2008).

Antimicrobial Activity

The exploration of antimicrobial activity in derivatives of this compound reveals the potential for developing new antimicrobial agents. Research into halogen and aminoalkyl derivatives has provided insights into their effectiveness against various microbial strains, highlighting the role of structural modifications in enhancing antimicrobial efficacy (Krawiecka et al., 2012).

Green Chemistry Applications

Furthermore, the use of ionic liquids, such as 1-methoxyethyl-3-methylimidazolium methanesulfonate, for benzoylation reactions underscores the importance of developing environmentally benign synthetic methodologies. This approach exemplifies the shift towards "green" chemistry, reducing the reliance on hazardous solvents and promoting safer, more sustainable chemical processes (Prasad et al., 2005).

Mechanism of Action

properties

IUPAC Name

2-methoxyethyl 2-methyl-5-methylsulfonyloxy-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O7S/c1-9-13(14(15)19-7-6-18-2)11-8-10(21-22(3,16)17)4-5-12(11)20-9/h4-5,8H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVBUATSHLUTHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OS(=O)(=O)C)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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